molecular formula C19H13BrO3S B2633741 6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-42-7

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2633741
CAS No.: 690214-42-7
M. Wt: 401.27
InChI Key: YKTXPCYNRDVBRY-XBXARRHUSA-N
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Description

6-Bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin-chalcone hybrid compound characterized by:

  • Core structure: A coumarin scaffold (2H-chromen-2-one) with a bromine substituent at position 4.
  • Functional groups: The methylsulfanyl (SCH3) group on the phenyl ring introduces hydrophobic and electron-donating properties, which may influence binding affinity and metabolic stability .

This compound is structurally designed for applications in medicinal chemistry, leveraging the pharmacophoric features of both coumarins (anticoagulant, antimicrobial properties) and chalcones (anti-inflammatory, antiparasitic activities) .

Properties

IUPAC Name

6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO3S/c1-24-15-6-2-12(3-7-15)4-8-17(21)16-11-13-10-14(20)5-9-18(13)23-19(16)22/h2-11H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXPCYNRDVBRY-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromen-2-one derivative followed by the introduction of the prop-2-enoyl group through a Claisen-Schmidt condensation reaction. The methylsulfanyl group is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as ethanol or acetone, and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Propyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can form interactions with enzymes or receptors, potentially inhibiting their activity. The prop-2-enoyl group may also play a role in binding to active sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares the target compound with structurally analogous coumarin derivatives:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological Activity (Reported)
6-Bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one Br (C6), SCH3 (phenyl) ~387.3 g/mol Bromine, α,β-unsaturated ketone Not explicitly reported (analogs active)
3-[(2E)-3-Phenylprop-2-enoyl]-2H-chromen-2-one (A1) H (C6), H (phenyl) 278.3 g/mol α,β-unsaturated ketone Antileishmanial (EC50: 3.7 μM)
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one Br (C6), OCH3 (C4-phenyl), CH3 (C4) 345.2 g/mol Methoxy, methyl No activity reported (intermediate)
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one Br (C6), CH3 (C4), phenyl (C3) 315.2 g/mol Bromine, methyl Intermediate for drug synthesis
3-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one (A2) OCH3 (phenyl) 308.3 g/mol Methoxy, α,β-unsaturated ketone Antileishmanial (EC50: 2.5 μM)

Key Observations :

  • Bromine vs.
  • Methylsulfanyl vs. Methoxy : The SCH3 group in the target compound offers greater lipophilicity than OCH3, which may enhance membrane permeability but reduce solubility .
  • Chalcone Moieties : The α,β-unsaturated ketone is critical for bioactivity, as seen in A1 and A2, which inhibit Leishmania panamensis at low micromolar concentrations .
Computational and Crystallographic Insights
  • Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving coumarin derivatives’ 3D structures, aiding in SAR studies.
  • Electronic Effects : The methylsulfanyl group’s electron-donating nature may stabilize the chalcone’s conjugated system, as seen in similar compounds ().

Biological Activity

6-Bromo-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. The unique structural features of this compound, including the bromine atom and the methylsulfanyl group, suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The bromine and methylsulfanyl groups may facilitate binding to active sites of proteins, potentially inhibiting their activity. This modulation could influence various biological pathways, including anti-inflammatory and antimicrobial responses.

Antimicrobial Activity

Research indicates that related compounds in the chromen-2-one family exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both bacterial and fungal strains. A study highlighted that compounds with bromine substitution demonstrated enhanced antifungal activity compared to their unsubstituted counterparts . This suggests that this compound may possess comparable antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of chromen-2-one derivatives has been documented extensively. In a comparative study, certain substituted phenyl groups were linked to increased anti-inflammatory effects, with some compounds showing inhibition percentages comparable to standard anti-inflammatory drugs like ibuprofen . Given its structural features, this compound may exhibit similar properties.

Table 1: Biological Activity Comparison of Chromen Derivatives

Compound NameAntimicrobial Activity (Zone of Inhibition in mm)Anti-inflammatory Activity (%)
6-Bromo Compound A15 (Bacteria), 18 (Fungi)39.45
6-Bromo Compound B20 (Bacteria), 22 (Fungi)40.10
This compound Pending Evaluation Pending Evaluation

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